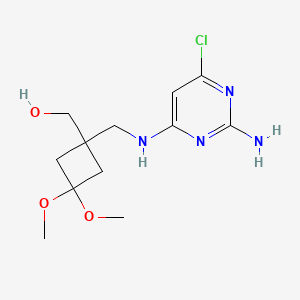
5-(2-methylpyridin-4-yl)-1H-imidazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-methylpyridin-4-yl)-1H-imidazol-2-amine is a heterocyclic compound that features both pyridine and imidazole rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-methylpyridin-4-yl)-1H-imidazol-2-amine typically involves the cyclization of amido-nitriles. One common method includes the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups such as arylhalides and aromatic heterocycles .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar cyclization techniques. The process is optimized for yield and purity, with careful control of reaction conditions to ensure consistency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 5-(2-methylpyridin-4-yl)-1H-imidazol-2-amine undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases or acids.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bases like sodium hydroxide or acids like hydrochloric acid.
Major Products Formed:
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of various substituted imidazole and pyridine derivatives.
Applications De Recherche Scientifique
5-(2-methylpyridin-4-yl)-1H-imidazol-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes, catalysts, and other functional materials.
Mécanisme D'action
The mechanism of action of 5-(2-methylpyridin-4-yl)-1H-imidazol-2-amine involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor by binding to active sites, thereby blocking substrate access . Additionally, it may interfere with cellular signaling pathways, leading to altered cellular functions and responses .
Comparaison Avec Des Composés Similaires
2-Amino-4-methylpyridine: Shares a similar pyridine structure but lacks the imidazole ring.
2-(Methylamino)pyridine: Contains a methylamino group instead of an amino-imidazole group.
Imidazo[1,2-a]pyridines: A class of compounds with similar imidazole-pyridine structures but different substitution patterns.
Uniqueness: 5-(2-methylpyridin-4-yl)-1H-imidazol-2-amine is unique due to its combined pyridine and imidazole rings, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C9H10N4 |
|---|---|
Poids moléculaire |
174.20 g/mol |
Nom IUPAC |
5-(2-methylpyridin-4-yl)-1H-imidazol-2-amine |
InChI |
InChI=1S/C9H10N4/c1-6-4-7(2-3-11-6)8-5-12-9(10)13-8/h2-5H,1H3,(H3,10,12,13) |
Clé InChI |
VYRVCJBGGRHFTF-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC=CC(=C1)C2=CN=C(N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![2-[2-(2-Chlorophenyl)ethenyl]-5-methyl-1,3-oxazole-4-carboxylic acid](/img/structure/B8325191.png)
![2-Chloro-1-[4-(2,4-difluoro-phenyl)-piperidin-1-yl]-ethanone](/img/structure/B8325200.png)

